(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride
CAS No.:
Cat. No.: VC16802877
Molecular Formula: C33H51ClN2O10
Molecular Weight: 671.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H51ClN2O10 |
|---|---|
| Molecular Weight | 671.2 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C33H50N2O10.ClH/c34-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-35-33(36)45-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32;/h1-8,32H,9-27,34H2,(H,35,36);1H |
| Standard InChI Key | YLXWPSNLEFZWQE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fluorenylmethyloxycarbonyl (Fmoc) group linked via a carbamate bond to a 26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl chain, terminated by a hydrochloride salt. The PEG-based backbone comprises eight ethylene oxide units, conferring hydrophilicity and flexibility, while the Fmoc group provides UV detectability and transient amine protection .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₈H₅₈ClN₃O₁₁ | Calculated |
| Molecular Weight | 704.4 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in DMF, DMSO, aqueous buffers |
The molecular formula was derived from structural analysis, considering the Fmoc group (C₁₅H₁₁O₂), the PEG8-amine chain (C₂₄H₄₈N₂O₈), and the hydrochloride counterion. The PEG spacer enhances aqueous solubility, making the compound suitable for bioconjugation and drug delivery systems .
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves sequential coupling reactions, starting with fluorenylmethanol and isocyanate derivatives. A representative procedure from analogous PEG-Fmoc compounds (e.g., Fmoc-NH-PEG8-CH2COOH) involves:
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Activation: Carboxylic acid groups are activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) .
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Coupling: The activated intermediate reacts with amines or alcohols under controlled conditions (room temperature, 72 hours) .
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Purification: Reverse-phase HPLC isolates the product, achieving ≥95% purity .
Table 2: Synthesis Conditions for Analogous Compounds
| Parameter | Details | Yield |
|---|---|---|
| Reagents | NHS, EDC, DMF | 16% |
| Reaction Time | 72 hours | |
| Purification Method | HPLC (Zorbax300SB-C18 column) |
While the exact yield for (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride is unspecified, analogous syntheses report modest yields (16%), attributed to steric hindrance from the PEG chain and Fmoc group .
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
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¹H NMR (500 MHz, MeOD-d4): Peaks at δ 7.12–7.11 (d, 1H, Fmoc aromatic), 3.71–3.56 (m, 31H, PEG backbone), and 2.59–2.56 (t, 2H, CH₂COOH) .
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¹³C NMR: Key signals at δ 171.62 (carbamate carbonyl), 152.12 (Fmoc carbonyl), and 67.14–63.81 (PEG ether carbons) .
High-Resolution Mass Spectrometry (HRMS):
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Observed [M + H]⁺: 905.19 (theoretical: 905.11 for C₅₁H₆₉NO₁₃), confirming the molecular identity of related intermediates .
Applications in Biomedical Research
Drug Delivery Systems
The compound’s PEG spacer enables its use in pretargeted cancer therapies. For example, HER2-specific Affibody molecules conjugated to peptide nucleic acid (PNA) probes exploit the Fmoc-PEG scaffold to deliver cytotoxic agents like DM1 (a maytansinoid derivative). In vitro studies show IC₅₀ values of 10–14 nM against HER2-overexpressing cells, underscoring its potency .
Peptide Synthesis
As an Fmoc-protected building block, the compound facilitates solid-phase peptide synthesis (SPPS). The PEG chain minimizes aggregation, enhancing solubility during resin-based reactions .
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